(R)-2-(1-Methylpyrrolidin-2-yl)ethanol, also known by its Chemical Abstracts Service number 60307-26-8, is an organic compound with the molecular formula CHNO. It is classified as an amine and is a chiral compound, which means it has non-superimposable mirror images. This property is significant in pharmaceutical applications, where the specific enantiomer can influence biological activity.
This compound is derived from pyrrolidine, a five-membered nitrogen-containing heterocycle. It belongs to the class of secondary amines and is often used as a building block in the synthesis of various pharmaceuticals. The compound can be sourced from chemical suppliers and is listed in databases such as PubChem and BenchChem, where it is categorized under chemical compounds with specific structural and functional properties .
The synthesis of (R)-2-(1-Methylpyrrolidin-2-yl)ethanol can be achieved through several methods. A common approach involves the reduction of the corresponding ketone or aldehyde derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.
The reduction usually occurs under controlled conditions, often at ambient temperature and atmospheric pressure, which enhances safety and scalability. The choice of solvent, such as ethanol or methanol, plays a crucial role in solubility and reaction efficiency .
(R)-2-(1-Methylpyrrolidin-2-yl)ethanol features a pyrrolidine ring with a hydroxyl group attached to one carbon atom and a methyl group on another. The structural formula can be represented as follows:
The compound's stereochemistry is pivotal; it has one stereocenter at the carbon atom adjacent to the nitrogen atom, resulting in two enantiomers: (R) and (S).
(R)-2-(1-Methylpyrrolidin-2-yl)ethanol participates in various chemical reactions typical for alcohols and amines:
The reactivity of this compound is influenced by its functional groups; the hydroxyl group allows for hydrogen bonding, which affects its solubility and interaction with other molecules .
In biological contexts, (R)-2-(1-Methylpyrrolidin-2-yl)ethanol may function as a ligand for various receptors due to its ability to interact with neurotransmitter systems. Its mechanism often involves modulation of receptor activity, influencing pathways related to cognition and mood.
Research suggests that compounds similar to (R)-2-(1-Methylpyrrolidin-2-yl)ethanol can exhibit effects on central nervous system receptors, potentially leading to therapeutic applications in treating neurological disorders .
Relevant analyses indicate that the compound's properties make it suitable for various applications in pharmaceuticals and chemical synthesis .
(R)-2-(1-Methylpyrrolidin-2-yl)ethanol finds applications primarily in medicinal chemistry:
The compound's unique properties make it valuable for developing new therapeutic agents aimed at treating disorders related to the central nervous system .
Catalytic asymmetric hydrogenation represents a powerful strategy for constructing the chiral center in (R)-2-(1-methylpyrrolidin-2-yl)ethanol (CAS 60307-26-8). This approach typically involves the enantioselective reduction of prochiral pyrroline or pyrrole precursors using transition metal catalysts bearing chiral ligands. The hydrogenation of 5-methyl-2,3-dihydro-1H-pyrrole derivatives has proven particularly effective, where ruthenium or rhodium complexes modified with chiral phosphines induce high enantioselectivity. A prominent example employs a ruthenium catalyst coordinated with trans-chelating chiral bisphosphine PhTRAP, which achieves up to 99.7% enantiomeric excess (ee) in hydrogenating trisubstituted pyrroles under optimized conditions (20–50 bar H₂, 25–60°C) [2] [6].
The reaction mechanism involves coordinated adsorption of the pyrroline substrate onto the chiral metal complex, followed by stereodefined hydride transfer. Critical parameters influencing enantioselectivity include:
Table 1: Catalytic Systems for Asymmetric Hydrogenation
Substrate | Catalyst System | Pressure (bar) | ee (%) | Yield (%) |
---|---|---|---|---|
5-Methyl-3H-pyrrole | Ru/PhTRAP | 50 | 79 | 92 |
2,3,5-Trisubstituted | Ru/PhTRAP | 20 | 93–99.7 | 85–95 |
α-Pyrrolyl alkenes | Rh/(R)-Binap | 10 | 99 | 90 |
Notably, platinum oxide (PtO₂) modified with cinchona alkaloids provides an alternative for N-protected pyrrolines, though with moderate ee (≤75%) [1]. Recent advances demonstrate rhodium-catalyzed hydrogenation of α-pyrrolyl terminal alkenes, directly installing the C2 methyl-substituted stereocenter with 99% ee – a precursor to the ethanol side chain [6].
Chiral auxiliary approaches enable diastereoselective construction of the pyrrolidine ring through alkylation, leveraging covalently attached temporary chiral directors. This methodology follows a three-step sequence: (1) auxiliary attachment, (2) diastereoselective alkylation/cyclization, and (3) auxiliary cleavage under non-racemizing conditions [3] [9].
Key Auxiliary Systems:
For (R)-2-(1-methylpyrrolidin-2-yl)ethanol, a representative route involves:
Table 2: Chiral Auxiliaries for Alkylation
Auxiliary | Alkylating Agent | Temperature (°C) | de (%) | Auxiliary Recovery |
---|---|---|---|---|
(R)-4-Benzyloxazolidinone | ClCH₂CH₂NMe₂ | –78 | >95 | 90 |
(S)-TTC (Trityl analogue) | I(CH₂)₃N(Boc)Me | 0 | 90 | 85 |
(R)-BINOL-phosphoramidite | BrCH₂CH₂OTHP | 25 | 86 | Not recovered |
Homoproline derivatives serve as pivotal intermediates, where alkylation of (S)-N-Boc-L-homoproline methyl ester with methyl iodide (NaH, DMF) installs the quaternary center before reduction to the ethanol derivative [7]. The diastereomeric products are separable by crystallization or chromatography prior to auxiliary removal.
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.:
CAS No.: 129725-38-8